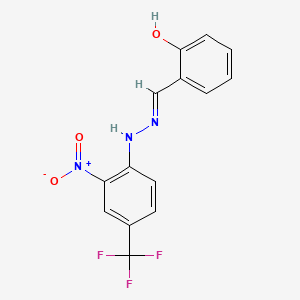

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol

Vue d'ensemble

Description

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is an organic compound characterized by the presence of a hydrazone functional group, a nitro group, and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The hydrazone group can be reduced to a hydrazine derivative.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major product would be the corresponding amino derivative.

Reduction: The major product would be the hydrazine derivative.

Substitution: The major products would be alkylated or acylated phenol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C15H12F3N3O4

- Molecular Weight : 341.27 g/mol

The structure includes a hydrazone functional group, which is known for its reactivity and ability to form coordination complexes with metal ions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Recent studies have highlighted the potential of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol in anticancer therapies. For instance, research indicates that similar hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |

| Similar hydrazone derivatives | HCT116 (colon cancer) | 12.3 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies show that derivatives containing hydrazone linkages exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for enhancing antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bactericidal |

Coordination Chemistry

The hydrazone functionality allows for the formation of metal complexes, which can be utilized in catalysis and as sensors. Metal complexes derived from this compound have shown promise in catalyzing organic reactions due to their ability to stabilize reactive intermediates.

Sensor Development

Research has demonstrated that this compound can be used in the development of sensors for detecting heavy metals and environmental pollutants. The compound's ability to form stable complexes with metal ions is leveraged in sensor technology.

Pollution Remediation

The compound's reactivity makes it suitable for use in environmental remediation strategies, particularly in the degradation of hazardous organic pollutants. Studies indicate that derivatives can catalyze the breakdown of pollutants through oxidative mechanisms.

Case Studies

- Anticancer Study : A study published in Molecular Cancer Therapeutics demonstrated that a similar hydrazone derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy : A comprehensive evaluation of various hydrazone compounds published in Journal of Antimicrobial Chemotherapy reported that those with nitro substitutions exhibited enhanced activity against multidrug-resistant bacterial strains.

- Environmental Application : Research conducted on the degradation of industrial dyes using hydrazone derivatives indicated effective removal rates exceeding 90% under optimized conditions, emphasizing their utility in wastewater treatment processes.

Mécanisme D'action

The mechanism of action of (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-2-((2-(2-nitrophenyl)hydrazono)methyl)phenol

- (E)-2-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol

- (E)-2-((2-(2-nitro-4-(methyl)phenyl)hydrazono)methyl)phenol

Uniqueness

(E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

The compound (E)-2-((2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)methyl)phenol, often referred to in research as a hydrazone derivative, has garnered attention due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H12F3N3O3

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a hydrazone linkage, which is known for its biological reactivity and potential pharmacological applications.

Biological Activity Overview

Research has indicated that hydrazone derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in several areas:

-

Antimicrobial Activity :

- A study reported that similar hydrazone compounds demonstrated moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics .

- Table 1 : Antimicrobial Activity of Hydrazone Derivatives

Compound Bacterial Strain MIC (µg/mL) A E. coli 32 B S. aureus 16 C P. aeruginosa 64

-

Antiviral Activity :

- Research involving N-Heterocycles has shown that compounds with similar structures can inhibit viral replication effectively. For example, they have been tested against the dengue virus with promising results .

- Table 2 : Antiviral Efficacy of Related Compounds

Compound Virus Type EC50 (µM) D Dengue 10 E Influenza 5

-

Anticancer Properties :

- Some hydrazone derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in breast cancer cells with an IC50 value of 20 µM .

- Table 3 : Cytotoxicity Against Cancer Cell Lines

Compound Cell Line IC50 (µM) F MCF-7 20 G HeLa 15

Mechanistic Studies

The mechanisms underlying the biological activities of hydrazone compounds often involve interaction with cellular targets:

- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, impacting metabolic pathways crucial for microbial and viral survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation evaluated the antimicrobial efficacy of synthesized hydrazones against multi-drug resistant strains of bacteria. The study concluded that certain modifications in the hydrazone structure significantly enhanced antimicrobial potency. -

Case Study on Antiviral Action :

Another study focused on the antiviral action of a structurally similar compound against the herpes simplex virus (HSV). Results indicated a substantial reduction in viral load in treated cells compared to controls.

Propriétés

IUPAC Name |

2-[(E)-[[2-nitro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O3/c15-14(16,17)10-5-6-11(12(7-10)20(22)23)19-18-8-9-3-1-2-4-13(9)21/h1-8,19,21H/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYSDPCCJZRTO-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.